2-(4-Methylbenzenesulfonyl)-2-azadispiro[3.1.3^{6}.1^{4}]decane
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Overview
Description
2-(4-Methylbenzenesulfonyl)-2-azadispiro[313^{6}1^{4}]decane is a complex organic compound with a unique structure that includes a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzenesulfonyl)-2-azadispiro[3.1.3^{6}.1^{4}]decane typically involves multiple steps. One common approach is to start with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzenesulfonyl)-2-azadispiro[3.1.3^{6}.1^{4}]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(4-Methylbenzenesulfonyl)-2-azadispiro[3.1.3^{6}.1^{4}]decane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, possibly interacting with biological targets.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for 2-(4-Methylbenzenesulfonyl)-2-azadispiro[3.1.3^{6}.1^{4}]decane is not fully understood. it is believed to interact with molecular targets through its sulfonyl and spirocyclic groups. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but lacks the sulfonyl group.
8-azaspiro[4.5]decane-8-sulfonyl chloride: This compound is similar but includes a sulfonyl chloride group instead of a sulfonyl group
Uniqueness
2-(4-Methylbenzenesulfonyl)-2-azadispiro[313^{6}1^{4}]decane is unique due to its combination of a spirocyclic framework and a sulfonyl group
Properties
IUPAC Name |
8-(4-methylphenyl)sulfonyl-8-azadispiro[3.1.36.14]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-13-3-5-14(6-4-13)20(18,19)17-11-16(12-17)9-15(10-16)7-2-8-15/h3-6H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQKHMLUHGMRII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC4(C3)CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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